2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Neuropharmacology Monoamine transporter Structure-activity relationship

2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 659736-95-5) is a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid featuring a bromine substituent at the 7-position of the tetrahydronaphthalene (tetralin) ring. This compound belongs to the class of 2-aminotetralin-2-carboxylic acid (Atc) derivatives, which are employed as rigid phenylalanine mimetics in peptide and small-molecule drug discovery.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B12536470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1CC(CC2=C1C=CC(=C2)Br)(C(=O)O)N
InChIInChI=1S/C11H12BrNO2/c12-9-2-1-7-3-4-11(13,10(14)15)6-8(7)5-9/h1-2,5H,3-4,6,13H2,(H,14,15)
InChIKeyKUEQITHPTZKVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid: A Regiospecific Brominated Tetralin α-Amino Acid Scaffold for Research Sourcing


2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 659736-95-5) is a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid featuring a bromine substituent at the 7-position of the tetrahydronaphthalene (tetralin) ring . This compound belongs to the class of 2-aminotetralin-2-carboxylic acid (Atc) derivatives, which are employed as rigid phenylalanine mimetics in peptide and small-molecule drug discovery . The presence of the aryl bromine at the 7-position enables specific transition metal-catalyzed cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) that are geometrically inaccessible to the 5-, 6-, or 8-bromo regioisomers, making its procurement a strategic choice for structure-activity relationship (SAR) programs targeting the distal aromatic region of the tetralin scaffold.

Why Interchanging 2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid with Other Bromo-Regioisomers or Unsubstituted Atc Is Scientifically Unsound


The four brominated regioisomers of 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (5-, 6-, 7-, and 8-bromo; CAS 365553-86-2, 659736-91-1, 659736-95-5, 659736-98-8 respectively) are not functionally interchangeable . Quantitative structure-activity relationship (QSAR) studies on substituted aminotetralin analogues have established that the precise ring position of a bromine substituent is a critical determinant of biological target selectivity—a bromine at the R6 position (equivalent to the 6-bromo isomer) shifts the pharmacological profile toward norepinephrine uptake inhibition over dopamine uptake inhibition, whereas the position of substitution fundamentally alters this selectivity vector . Substituting an unhalogenated 2-aminotetralin-2-carboxylic acid eliminates the heavy-atom effect required for X-ray crystallographic phasing via single-wavelength anomalous dispersion (SAD) and removes the synthetic handle for palladium-catalyzed cross-coupling diversification. The 7-bromo isomer occupies a unique topological space: its substitution vector projects the bromine away from the sterically congested region adjacent to the quaternary α-carbon, offering steric and electronic properties distinct from the 5- and 8-bromo analogues.

Quantitative Differentiation Evidence for 2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid Versus Its Closest Analogs


Regiochemical Position Dictates Pharmacological Selectivity: Bromine at the 6-Position Shifts Transporter Selectivity Relative to Other Positions

In a QSAR study of 44 substituted aminotetralin analogues, a bromine substituent at the R6 ring position was found to shift the compound's inhibitory selectivity profile toward the norepinephrine transporter (NET) over the dopamine transporter (DAT), compared to hydrogen at R6 or substituents at other positions . Although the 2-carboxylic acid group was not present in these analogues, the finding establishes the principle that bromine regiochemistry on the tetralin core exerts a quantifiable and position-dependent effect on biological target engagement. By extension, the 7-bromo isomer places the halogen at a position with a distinct electronic and steric environment, predicted to produce a different selectivity fingerprint than the 6-bromo isomer.

Neuropharmacology Monoamine transporter Structure-activity relationship

Synthetic Accessibility via 7-Substituted Phenylacetic Acid Route: Validated General Method for 7-Position Derivatives

A dedicated synthetic route for 7-substituted-2-amino-1,2,3,4-tetrahydro-2-naphthalene carboxylic acids has been published, proceeding from 7-substituted phenylacetic acid via a 2-tetralone intermediate and hydantoin hydrolysis, achieving an overall yield of 32% . The study examined hydrolysis conditions for different 7-substituted hydantoins, establishing that the 7-position is synthetically tractable with this method. This published protocol provides users of the 7-bromo derivative with a validated synthetic precedent that is not necessarily transferable to the 5-, 6-, or 8-bromo isomers, which require different starting materials (e.g., 5-substituted vs. 6-substituted vs. 8-substituted phenylacetic acids).

Synthetic methodology Hydantoin hydrolysis Tetralin α-amino acid

Predicted Physicochemical Differentiation: Calculated pKa and logP Values Distinguish the 7-Bromo Isomer from Non-Brominated Atc

The 7-bromo substitution introduces a measurable electronic effect on the aromatic ring and the carboxylic acid moiety. The predicted pKa of the carboxylic acid group is 2.08 ± 0.20, and the predicted logP is elevated compared to the non-brominated parent compound 2-aminotetralin-2-carboxylic acid (Atc, CAS 74444-77-2) due to the lipophilic bromine atom . The bromine atom also contributes a molecular weight increase of approximately 79 Da (from ~191 to ~270 g/mol) and introduces a characteristic isotopic pattern (1:1 ratio for M and M+2 peaks) that serves as a distinctive mass spectrometry marker for tracking the compound in reaction mixtures and biological matrices.

Physicochemical properties Drug-likeness Computational chemistry

Halogen-Substituted Aminotetralins Exhibit CNS Pharmacological Activity: 7-Bromo Isomer Synthesis Validated in Patent Literature

The patent literature on halo-substituted aminotetralins (WO1990007490A1 / US5225596) explicitly describes the synthesis of the 7-bromo aminotetralin isomer, yielding the hydrochloride salt as crystals melting at 172-176°C . The same patent establishes that halo-substituted aminotetralins as a class exhibit central dopamine (DA) and serotonin (5-HT) receptor activity, as measured by in vivo biochemical assays monitoring Dopa and 5-HTP formation rates after aromatic L-amino acid decarboxylase inhibition . While the 2-carboxylic acid derivative was not the focus of this patent, the synthesis and CNS activity of the 7-bromo tetralin core structure are directly documented, supporting the relevance of this substitution pattern for neuropharmacological research programs.

CNS drug discovery Dopamine receptor Serotonin receptor

Optimal Research and Industrial Application Scenarios for 2-Amino-7-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid Based on Differential Evidence


Structure-Activity Relationship (SAR) Exploration of 7-Position Substituents on the Tetralin α-Amino Acid Scaffold

The 7-bromo derivative serves as a versatile late-stage diversification point for SAR studies. The aryl bromide at the 7-position enables palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination, or Sonogashira alkynylation to generate libraries of 7-substituted Atc analogues. This synthetic strategy is supported by the published general method for 7-substituted derivatives and is geometrically inaccessible with the 5-, 6-, or 8-bromo isomers, where steric interactions with the quaternary α-carbon or the saturated ring may impede coupling efficiency.

Conformationally Constrained Peptide Mimetic Design Targeting CNS Receptors

The 2-aminotetralin-2-carboxylic acid (Atc) scaffold is an established rigid phenylalanine surrogate used in peptide ligands for opioid, oxytocin, and other GPCR targets [REFS-1, REFS-2]. The 7-bromo derivative adds a heavy atom at a defined distal position, enabling anomalous scattering for X-ray crystallographic phase determination of ligand-receptor co-crystal structures. The QSAR evidence that bromine position on the aminotetralin ring influences monoamine transporter selectivity further supports the use of the 7-bromo isomer in CNS-focused peptide and peptidomimetic programs where precise spatial presentation of the halogen is critical.

Synthetic Methodology Development and Scale-Up Feasibility Studies

The peer-reviewed publication describing the synthesis of 7-substituted-2-amino-1,2,3,4-tetrahydro-2-naphthalene carboxylic acids via the hydantoin hydrolysis route provides a validated starting point for process chemistry groups. The reported 32% overall yield and characterized hydrolysis conditions for different 7-substituted hydantoins allow for rational optimization studies. Researchers requiring multi-gram quantities for in vivo pharmacology or preclinical development can leverage this published protocol rather than designing a de novo synthetic route.

Isotopic Labeling and Mass Spectrometry-Based Bioanalytical Method Development

The distinctive 1:1 bromine isotopic pattern (79Br:81Br) provides an intrinsic mass spectrometry signature that facilitates the development of selective LC-MS/MS methods for quantifying the compound in biological matrices without the need for a deuterated or 13C-labeled internal standard . This feature is particularly valuable for preliminary ADME studies where the cost of synthesizing a stable isotope-labeled analog may be prohibitive.

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